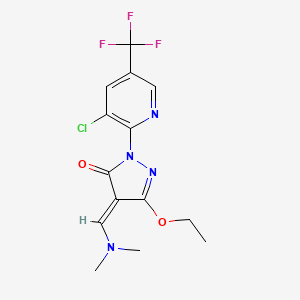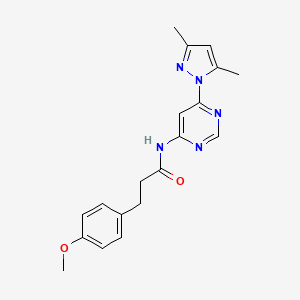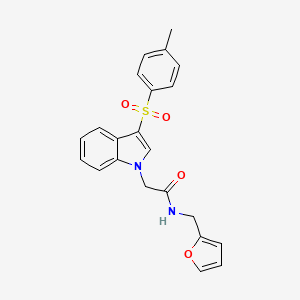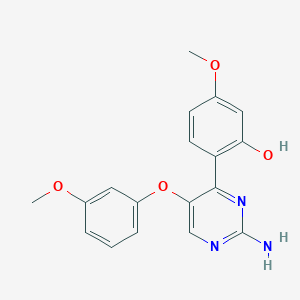
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C14H14ClF3N4O2 and its molecular weight is 362.74. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Medicinal Chemistry
The compound, being structurally related to pyrazole and pyrimidine derivatives, is significant in the field of medicinal and pharmaceutical chemistry. Specifically, the pyranopyrimidine core, a key precursor closely related to the chemical structure , is crucial for its broader synthetic applications and bioavailability. This core structure, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, is extensively utilized due to its wide range of applicability. The development of substituted derivatives, such as 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones), is achieved through one-pot multicomponent reactions. These reactions involve diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts, highlighting the compound's role in advancing synthetic pathways and catalytic applications in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Role in Anti-Inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, structurally similar to the compound , have gained attention as potential anti-inflammatory and antibacterial agents. The specific location of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, is associated with varying activity profiles of the compounds. This highlights the compound's significance in the development of novel anti-inflammatory and antibacterial agents, providing avenues for medicinal chemists to explore and develop drugs with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Application in Synthesis of Heterocycles
The reactivity of compounds similar to 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one makes them valuable as building blocks for the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity offers mild reaction conditions for the generation of versatile products from a wide range of precursors, indicating the compound's significance in the field of heterocyclic chemistry and its potential in the development of complex molecules for various applications (Gomaa & Ali, 2020).
Propiedades
IUPAC Name |
(4E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylaminomethylidene)-5-ethoxypyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2/c1-4-24-12-9(7-21(2)3)13(23)22(20-12)11-10(15)5-8(6-19-11)14(16,17)18/h5-7H,4H2,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFXPOCWCZWZBZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1=CN(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1=NN(C(=O)/C1=C/N(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B2429412.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2429414.png)
![1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429415.png)

![(1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2429418.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B2429419.png)

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one](/img/structure/B2429426.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate](/img/structure/B2429429.png)
![3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea](/img/structure/B2429431.png)
